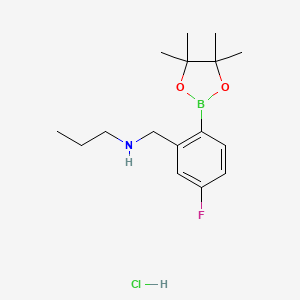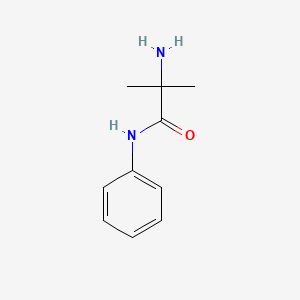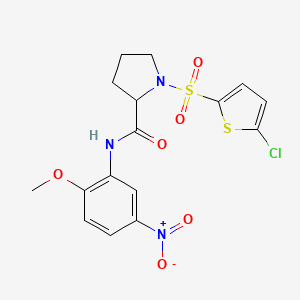
1-Chloro-2,3,3-trimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,3,3-trimethylbutane is a useful research compound. Its molecular formula is C7H15Cl and its molecular weight is 134.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxidation and Decomposition Studies
Oxidation Process : The oxidation of 2,2,3-trimethylbutane, a compound structurally similar to 1-Chloro-2,3,3-trimethylbutane, has been explored. This study involved adding traces of the alkane to mixtures of hydrogen and oxygen. The rate constants for H and OH attack on the compound were obtained, offering insights into the oxidation behavior of such alkanes (Baldwin, Walker, & Walker, 1981).
Chemical Kinetic Studies : The decomposition of 2,2,3-trimethylbutane in the presence of oxygen has been thoroughly investigated. This research is relevant because it elucidates the reaction mechanisms and kinetics of alkanes similar to this compound, thereby broadening our understanding of how such compounds behave under oxidative conditions (Atri, Baldwin, Evans, & Walker, 1978).
Chemical Synthesis and Reactivity
- Carbonium-ion Type Reactions : The treatment of a similar compound, 2,3,3-trimethyl-2-butanol-1-C^(14), with hydrochloric acid and zinc chloride, resulted in the formation of 2-chloro-2,3,3-trimethylbutane. This research provides insights into the reactivity and potential rearrangements that can occur in molecules like this compound (Roberts & Yancey, 1955).
Vibrational Analysis
- Infrared Spectra Analysis : The vibrational analysis of trimethylalkanes, including 2,2,3-trimethylbutane, provides valuable information on the structural and molecular dynamics of such compounds. This research can be extrapolated to understand the vibrational properties of this compound (Crowder & Gross, 1983).
Additives and Fuel Research
- Anti-Knock Additive in Fuel : 2,2,3-Trimethylbutane, a structurally similar compound to this compound, has been studied as a potential gasoline octane booster. Understanding its ignition properties at engine relevant conditions is critical for evaluating its efficacy as an anti-knock additive. This research could be relevant for similar applications of this compound (Atef et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-2,3,3-trimethylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-6(5-8)7(2,3)4/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIGQNGRMZCADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1,7-dimethyl-3-(3-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2503634.png)


![1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B2503639.png)

![2-[2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2503643.png)
![5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B2503644.png)

![N-cyclopentyl-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2503648.png)
![N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2503649.png)
